N-(2-benzoyl-4-bromophenyl)-2-(4-morpholinyl)acetamide
Vue d'ensemble
Description
N-(2-benzoyl-4-bromophenyl)-2-(4-morpholinyl)acetamide, commonly known as BB-94, is a synthetic compound that belongs to the family of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. MMPs are a group of enzymes that play a crucial role in the degradation of extracellular matrix (ECM) components, which is essential for various physiological and pathological processes, including tissue remodeling, wound healing, and cancer progression.
Mécanisme D'action
BB-94 exerts its inhibitory effects on N-(2-benzoyl-4-bromophenyl)-2-(4-morpholinyl)acetamides by chelating the active site zinc ion, which is necessary for the enzymatic activity of N-(2-benzoyl-4-bromophenyl)-2-(4-morpholinyl)acetamides. This results in the prevention of ECM degradation and the inhibition of cancer cell invasion and migration.
Biochemical and Physiological Effects:
BB-94 has been shown to have several biochemical and physiological effects, including the inhibition of angiogenesis, induction of apoptosis, and suppression of tumor growth and metastasis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
BB-94 has several advantages as a research tool, including its high potency and selectivity for N-(2-benzoyl-4-bromophenyl)-2-(4-morpholinyl)acetamides, its ability to inhibit multiple N-(2-benzoyl-4-bromophenyl)-2-(4-morpholinyl)acetamides simultaneously, and its ability to penetrate cell membranes and inhibit intracellular N-(2-benzoyl-4-bromophenyl)-2-(4-morpholinyl)acetamides. However, it also has some limitations, including its potential toxicity and non-specific effects on other enzymes and proteins.
Orientations Futures
There are several future directions for the research and development of BB-94 and its derivatives. These include the development of more potent and selective N-(2-benzoyl-4-bromophenyl)-2-(4-morpholinyl)acetamide inhibitors, the identification of new therapeutic targets for this compound inhibition, and the investigation of the potential use of this compound inhibitors in combination with other cancer therapies. Additionally, the development of new methods for the delivery of this compound inhibitors to specific tissues and cells could enhance their therapeutic efficacy and reduce potential side effects.
Applications De Recherche Scientifique
BB-94 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and cardiovascular disorders. It has been shown to inhibit the activity of several N-(2-benzoyl-4-bromophenyl)-2-(4-morpholinyl)acetamides, including N-(2-benzoyl-4-bromophenyl)-2-(4-morpholinyl)acetamide-1, this compound-2, this compound-3, this compound-7, and this compound-9, which are implicated in the progression and metastasis of cancer cells.
Propriétés
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-2-morpholin-4-ylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O3/c20-15-6-7-17(21-18(23)13-22-8-10-25-11-9-22)16(12-15)19(24)14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEXMLZZPPOAIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.